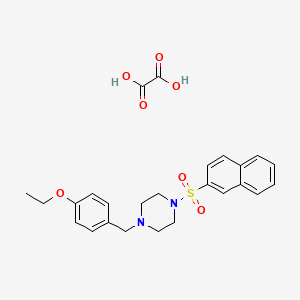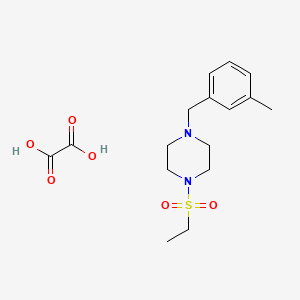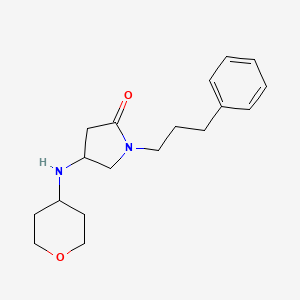
1-(3-phenylpropyl)-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone
Overview
Description
1-(3-phenylpropyl)-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone, commonly known as THP-PPP, is a synthetic compound that belongs to the class of psychoactive substances known as designer drugs. It is a potent stimulant that is often sold as a research chemical for use in scientific studies. THP-PPP has been the subject of several studies due to its potential as a therapeutic agent for various conditions.
Mechanism of Action
THP-PPP works by increasing the levels of dopamine and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, thereby increasing their availability in the brain. This leads to increased stimulation of the central nervous system, resulting in the effects observed with THP-PPP use.
Biochemical and Physiological Effects
THP-PPP has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, sweating, and increased respiration. THP-PPP has also been shown to increase alertness, focus, and cognitive performance.
Advantages and Limitations for Lab Experiments
THP-PPP has several advantages for use in lab experiments. It is a potent and selective stimulant that can be used to study the effects of increased dopamine and norepinephrine levels in the brain. However, THP-PPP is also associated with several limitations. It is a relatively new compound, and there is limited information available on its long-term effects. Additionally, it is a controlled substance in many countries, making it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on THP-PPP. One area of interest is the potential use of THP-PPP in the treatment of neurodegenerative disorders. Another area of interest is the development of new compounds based on THP-PPP that may have improved therapeutic potential. Additionally, more research is needed to fully understand the long-term effects of THP-PPP use and its potential for abuse.
Conclusion
In conclusion, THP-PPP is a synthetic compound that has been studied extensively for its potential as a therapeutic agent for various conditions. It works by increasing the levels of dopamine and norepinephrine in the brain, resulting in increased stimulation of the central nervous system. THP-PPP has several advantages for use in lab experiments, but it is also associated with several limitations. There are several future directions for research on THP-PPP, including its potential use in the treatment of neurodegenerative disorders and the development of new compounds based on THP-PPP.
Scientific Research Applications
THP-PPP has been studied extensively for its potential as a therapeutic agent for various conditions. It has been shown to have potential as an antidepressant, anxiolytic, and cognitive enhancer. THP-PPP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-(oxan-4-ylamino)-1-(3-phenylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18-13-17(19-16-8-11-22-12-9-16)14-20(18)10-4-7-15-5-2-1-3-6-15/h1-3,5-6,16-17,19H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCDQAUSBQWYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2CC(=O)N(C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1-azepanylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3947685.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(3-methylphenyl)pentanamide](/img/structure/B3947686.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B3947695.png)
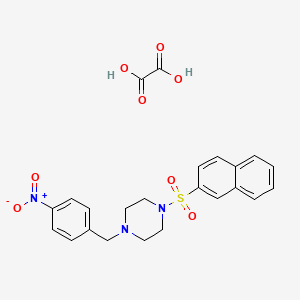
![N-{4-[(isobutylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B3947706.png)
![N-{[1-(diphenylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide](/img/structure/B3947713.png)
![3-[({2-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B3947715.png)
![5-amino-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3947727.png)

![1-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B3947739.png)
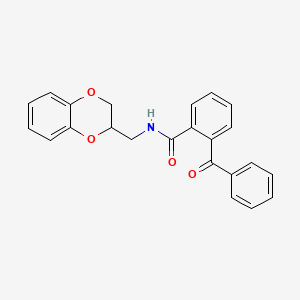
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B3947749.png)
